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Introduction

PSTi8 is a synthetic peptide inhibitor of Pancreastatin (PST), a naturally occurring peptide that
has been implicated in the negative regulation of insulin sensitivity. Elevated levels of PST are
associated with insulin resistance and type 2 diabetes. PSTi8 has emerged as a promising
therapeutic agent by counteracting the diabetogenic effects of PST. These application notes
provide detailed protocols for the in-vitro evaluation of PSTi8, focusing on its mechanism of
action and its effects on glucose metabolism and adipogenesis.

Mechanism of Action

PSTi8 primarily functions by competitively inhibiting the binding of PST to its receptor, the 78-
kDa glucose-regulated protein (GRP78), also known as BiP. This interaction prevents the
downstream signaling cascade initiated by PST, which normally impairs insulin signaling. By
blocking PST's effects, PSTi8 effectively enhances insulin sensitivity and promotes glucose
uptake and metabolism in target tissues. The mechanism of action involves the activation of the
IRS1/2-PI3K-AKT signaling pathway and the inhibition of the MAPK/NOX3-JNK stress signaling
pathway.[1][2][3][4]
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The following tables summarize the expected quantitative outcomes of in-vitro experiments with
PSTi8. These are representative data based on published literature and are intended to serve
as a reference for researchers.

Table 1: Effect of PSTi8 on Glucose Uptake in HepG2 Cells

2-NBDG Fluorescence

Treatment Condition . . Fold Change vs. Control
(Arbitrary Units)
Control (Vehicle) 100 + 10 1.0
Insulin (100 nM) 180 £ 15 1.8
PST (100 nM) + Insulin (100
110+ 12 11
nM)
PSTi8 (200 nM) + PST (100
) 175+ 18 1.75
nM) + Insulin (100 nM)
PSTi8 (200 nM) 120+ 11 1.2

Data are represented as mean * standard deviation.

Table 2: Effect of PSTi8 on Adipogenesis in 3T3-L1 Cells

. Oil Red O Absorbance (at Percent Inhibition of Lipid
Treatment Condition

510 nm) Accumulation
Undifferentiated Control 0.15+0.02 N/A
Differentiated Control 0.85 + 0.07 0%
PST (100 nM) 1.10 + 0.09 -29%
PSTi8 (200 nM) 0.60 + 0.05 29%
PSTi8 (200 nM) + PST (100 0.70 + 0.06 18%

nM)

Data are represented as mean + standard deviation.
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Table 3: Effect of PSTi8 on GLUT4 Translocation in L6-GLUT4myc Cells

. Cell Surface GLUT4myc (Fold Change vs.
Treatment Condition

Basal)
Basal 1.0
Insulin (100 nM) 25+0.3
PST (100 nM) + Insulin (100 nM) 1.2+0.2
PSTi8 (200 nM) + PST (100 nM) + Insulin (100 3+04

nM)

Data are represented as mean * standard deviation.

Table 4: Effect of PSTi8 on Gene Expression in HepG2 Cells (QRT-PCR)

Gene Treatment Condition Fold Change vs. Control
PEPCK Palmitate (0.3 mM) 35+04
Palmitate (0.3 mM) + PSTi8
1.5+0.2
(200 nM)
G6Pase Palmitate (0.3 mM) 40+0.5
Palmitate (0.3 mM) + PSTi8
1.8+£0.3

(200 nM)

Data are represented as mean = standard deviation.

Experimental Protocols
Cell Culture and Maintenance

e HepG2 (Human Hepatocellular Carcinoma) Cells: Culture in Eagle's Minimum Essential
Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-
Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
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e 3T3-L1 (Mouse Embryonic Fibroblast) Cells: Culture in Dulbecco's Modified Eagle's Medium
(DMEM) with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin. For
differentiation into adipocytes, upon reaching confluence, switch to DMEM with 10% FBS,
0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 uM dexamethasone, and 10 pg/mL insulin for
48 hours. Then, culture in DMEM with 10% FBS and 10 pg/mL insulin for another 48 hours,
followed by maintenance in DMEM with 10% FBS.

e L6-GLUT4myc (Rat Myoblast) Cells: Culture in Alpha Minimum Essential Medium (a-MEM)
containing 10% FBS and 1% Penicillin-Streptomycin. These cells stably express GLUT4 with
an exofacial myc tag, allowing for the specific detection of translocated GLUTA4.

Glucose Uptake Assay (using 2-NBDG) in HepG2 Cells

This protocol measures the rate of glucose uptake into cells using the fluorescent glucose
analog 2-NBDG.

Materials:

HepG2 cells

o 24-well plates

o Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (118 mM NaCl, 5 mM KCI, 1.3 mM CacCl2,
1.2 mM MgSO04, 1.2 mM KH2PO4, 30 mM HEPES, pH 7.4)

e 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

o PSTIi8, Pancreastatin (PST), Insulin

e Fluorescence plate reader

Procedure:

e Seed HepG2 cells in a 24-well plate and grow to 80-90% confluency.

e Serum-starve the cells for 3-4 hours in serum-free medium.

e Wash the cells twice with warm KRPH buffer.
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Pre-incubate the cells with PSTi8 (e.g., 200 nM) and/or PST (e.g., 100 nM) in KRPH buffer
for 1 hour at 37°C.

Add insulin (e.g., 100 nM) to the designated wells and incubate for 30 minutes at 37°C.

Add 2-NBDG to a final concentration of 50 uM to all wells and incubate for 30 minutes at
37°C.

Terminate the assay by washing the cells three times with ice-cold KRPH buffer.
Lyse the cells with a suitable lysis buffer.

Measure the fluorescence of the cell lysates using a fluorescence plate reader (Excitation:
~485 nm, Emission: ~535 nm).

Normalize the fluorescence readings to the total protein concentration of each sample.

Adipocyte Differentiation and Lipid Accumulation (Oil
Red O Staining) in 3T3-L1 Cells

This protocol assesses the effect of PSTi8 on the differentiation of pre-adipocytes into mature

adipocytes by quantifying lipid accumulation.

Materials:

3T3-L1 pre-adipocytes
24-well plates
Differentiation medium (DMEM with 10% FBS, IBMX, dexamethasone, insulin)

Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water to a 60%
working solution)

10% Formalin

Isopropanol
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e Spectrophotometer

Procedure:

Seed 3T3-L1 pre-adipocytes in 24-well plates and grow to confluence.

 Induce differentiation as described in the cell culture section, including the respective
treatment conditions with PSTi8 and/or PST in the differentiation media.

o After 8-10 days of differentiation, wash the cells with Phosphate-Buffered Saline (PBS).

e Fix the cells with 10% formalin for 1 hour at room temperature.

e Wash the cells with water and then with 60% isopropanol.

 Stain the cells with the Oil Red O working solution for 20-30 minutes at room temperature.
e Wash the cells with water to remove excess stain.

 Visually inspect the cells under a microscope for red-stained lipid droplets.

» For quantification, elute the stain from the cells by adding 100% isopropanol to each well and
incubating for 10 minutes with gentle agitation.

o Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm using a
spectrophotometer.

GLUT4 Translocation Assay in L6-GLUT4myc Cells

This assay quantifies the amount of GLUT4 that has translocated to the plasma membrane
upon stimulation.

Materials:
e L6-GLUT4myc cells
o 24-well plates

o KRPH buffer
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PSTi8, PST, Insulin

Primary antibody against the myc-epitope

Horseradish peroxidase (HRP)-conjugated secondary antibody

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

Sulfuric acid (for stopping the reaction)

Spectrophotometer

Procedure:

Seed L6-GLUT4myc cells in a 24-well plate and allow them to differentiate into myotubes.

Serum-starve the myotubes for 3-4 hours.

Wash the cells with KRPH buffer.

Treat the cells with PSTi8, PST, and/or insulin as described in the glucose uptake assay
protocol.

Fix the cells with 3.7% paraformaldehyde in PBS for 10 minutes at room temperature.

Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

Incubate the non-permeabilized cells with a primary antibody against the myc-epitope for 1
hour at room temperature to label the externally exposed GLUT4myc.

Wash the cells and incubate with an HRP-conjugated secondary antibody for 1 hour.

Wash the cells thoroughly to remove unbound antibodies.

Add TMB substrate and incubate until a blue color develops.

Stop the reaction by adding sulfuric acid.

Measure the absorbance at 450 nm using a spectrophotometer.
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Western Blotting for Phosphorylated AKT (p-AKT) in
HepG2 Cells

This protocol is used to determine the activation state of AKT, a key protein in the insulin

signaling pathway.

Materials:

HepG2 cells

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Primary antibodies: anti-p-AKT (Ser473) and anti-total AKT
HRP-conjugated secondary antibody

SDS-PAGE gels and blotting equipment

Chemiluminescent substrate

Imaging system

Procedure:

Treat HepG2 cells with PSTi8, PST, and/or insulin as desired.

Lyse the cells in ice-cold lysis buffer.

Determine the protein concentration of the lysates.

Separate equal amounts of protein from each sample by SDS-PAGE.
Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20
(TBST).
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e Incubate the membrane with the primary antibody against p-AKT (e.g., at a 1:1000 dilution)
overnight at 4°C.

e Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
(e.g., at a 1:5000 dilution) for 1 hour at room temperature.

e Wash the membrane again and detect the protein bands using a chemiluminescent substrate
and an imaging system.

 Strip the membrane and re-probe with an antibody against total AKT to normalize the p-AKT

signal.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows
associated with the in-vitro use of PSTi8.

Click to download full resolution via product page

Caption: Signaling pathway of PSTi8's mechanism of action.
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Caption: Workflow for the 2-NBDG glucose uptake assay.
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Caption: Workflow for the Oil Red O staining of adipocytes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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